molecular formula C13H15NO B14808968 3-Cyclopropoxy-4-isopropylbenzonitrile

3-Cyclopropoxy-4-isopropylbenzonitrile

Cat. No.: B14808968
M. Wt: 201.26 g/mol
InChI Key: DWKUYPCPTRFEAH-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-isopropylbenzonitrile is a chemical compound with the molecular formula C13H15NO and a molecular weight of 201.26 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an isopropyl group attached to a benzonitrile core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The preparation of 3-Cyclopropoxy-4-isopropylbenzonitrile involves several synthetic routes. One common method is the reaction of 4-isopropylbenzonitrile with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Cyclopropoxy-4-isopropylbenzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-Cyclopropoxy-4-isopropylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-isopropylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in the accumulation or depletion of specific metabolites .

Comparison with Similar Compounds

3-Cyclopropoxy-4-isopropylbenzonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

3-cyclopropyloxy-4-propan-2-ylbenzonitrile

InChI

InChI=1S/C13H15NO/c1-9(2)12-6-3-10(8-14)7-13(12)15-11-4-5-11/h3,6-7,9,11H,4-5H2,1-2H3

InChI Key

DWKUYPCPTRFEAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C#N)OC2CC2

Origin of Product

United States

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